6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine
Overview
Description
“6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine” is a chemical compound with the IUPAC name 2-chloro-N-(4-fluorophenyl)-4-pyrimidinamine . It has a molecular weight of 223.64 .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki coupling reactions . For instance, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) .Scientific Research Applications
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Protein Kinase Inhibition for Cancer Treatment
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Deoxycytidine Kinase Inhibition
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Anti-Inflammatory Activity
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Antiviral Research
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Enzyme Inhibition Studies
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Structure-Activity Relationship (SAR) Analysis
Future Directions
While specific future directions for “6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine” are not available, research into similar compounds suggests potential applications in the development of new anticancer chemotherapeutic agents . The structure-activity relationship calculations showed that hydrophobic substituents and 1-naphthalenyl group at the R2 position increased the activity .
properties
IUPAC Name |
6-(2-chloro-4-fluorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-8-3-6(12)1-2-7(8)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPCTXSOMBAZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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